Dimethyl 2-hexylidenemalonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74290-25-8 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dimethyl 2-hexylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3 |
InChI Key |
HEEGGQBFHGQOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Preparation
Strategies for Carbon-Carbon Bond Formation Leading to Dimethyl 2-hexylidenemalonate
Recent advancements in synthetic chemistry have introduced novel strategies for C-C bond formation that utilize the inherent ring strain of cyclopropane (B1198618) derivatives as a driving force for reactivity. These methods offer alternative disconnection approaches compared to traditional methods.
Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon synthons in which the cyclopropane ring is substituted with both an electron-donating group and an electron-withdrawing group. nih.govrsc.org This substitution pattern polarizes the molecule, significantly decreasing the stability of the cyclopropane ring and facilitating a variety of ring-opening reactions and cycloadditions. goettingen-research-online.de The malonate group is a classic and effective acceptor in these systems. nih.gov
The reactivity of D-A cyclopropanes can be triggered by Lewis acids, Brønsted acids, or thermal conditions, leading to the formation of a 1,3-zwitterionic intermediate. goettingen-research-online.de This intermediate can then be intercepted by various nucleophiles or undergo rearrangements to construct more complex molecular scaffolds. In the context of synthesizing this compound, a hypothetical pathway would involve a D-A cyclopropane bearing a dimethyl malonate acceptor and a donor group that, upon ring-opening and subsequent reaction, could be elaborated into the hexylidene moiety. While not a standard route for simple alkylidene malonates, this strategy is powerful for building complex structures containing the malonate functional group. rsc.orgnih.gov
Vinylidene cyclopropanes (VCPs) are another class of strained ring systems that serve as versatile intermediates in organic synthesis. nih.gov They contain both a cyclopropane ring and an appended allene (B1206475) functional group, each capable of distinct reactivity. rsc.org Transition metal catalysis, particularly with copper, can induce selective functionalization of the allene or ring-opening of the cyclopropane. nih.govrsc.org
A key reaction pathway involves the copper-catalyzed ring-opening of VCPs upon reaction with a carbon nucleophile. This process forms a C-C bond at the terminal carbon of the allene, which is followed by the opening of the cyclopropane ring to generate a new intermediate, often a Cu-enolate. nih.govrsc.org This enolate can then be trapped by an electrophile, allowing for the sequential formation of two new carbon-carbon bonds. nih.gov A theoretical synthesis of this compound could involve a VCP with a malonate ester group reacting with an appropriate organocopper reagent and an electrophile to construct the hexyl chain.
Optimized Knoevenagel Condensation Approaches for Alkylidene Malonates
The Knoevenagel condensation is the most direct and widely employed method for synthesizing alkylidene malonates. wikipedia.org It involves the reaction of an active methylene (B1212753) compound, such as dimethyl malonate, with an aldehyde or ketone—in this case, hexanal (B45976)—in the presence of a basic catalyst. wikipedia.orgthermofisher.com The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org Optimization of catalyst and solvent systems is crucial for achieving high efficiency, yield, and purity.
The choice of catalyst is paramount in the Knoevenagel condensation, influencing reaction rates and yields. While traditional homogeneous catalysts are effective, modern approaches often favor heterogeneous catalysts for their ease of separation and reusability. nih.govuwc.ac.za
Weakly basic amines are commonly used catalysts. wikipedia.org Nitrogen-based catalysts can be categorized into tertiary, secondary, and primary amines, as well as ammonium (B1175870) salts, each potentially operating through different catalytic routes. tandfonline.com Piperidine (B6355638), often used with acetic acid, is a conventional and effective catalyst for this transformation. thermofisher.comuwc.ac.za
More recent developments focus on environmentally benign and recyclable catalysts. Mesoporous poly-melamine–formaldehyde (B43269) (mPMF), a nitrogen-rich porous organic polymer, has been shown to be an efficient heterogeneous catalyst. researchgate.net It functions through a synergistic effect of numerous Lewis base sites and hydrogen bonding groups that activate the reactants. uwc.ac.za Metal-free solid bases and mixed metal oxides are also effective, with their activity often linked to the presence of both acidic and basic sites on the catalyst surface. researchgate.netrsc.org
| Catalyst System | Catalyst Type | Key Advantages | Typical Conditions |
|---|---|---|---|
| Piperidine/Acetic Acid | Homogeneous | High efficiency, well-established. thermofisher.comresearchgate.net | Organic solvent, reflux. uwc.ac.za |
| Ammonium Salts (e.g., Ammonium Acetate) | Homogeneous | Can be used in solvent-free or microwave conditions. tandfonline.com | Solvent-free, microwave irradiation. tandfonline.com |
| Mesoporous Poly-melamine–formaldehyde (mPMF) | Heterogeneous | Reusable, environmentally friendly, high yield. researchgate.net | Solvent-free, ball milling at room temp. uwc.ac.zaresearchgate.net |
| Amino-functionalized MOFs | Heterogeneous | High conversion, short reaction times, reusable. nih.gov | Ethanol (B145695), room temperature. nih.gov |
| Mixed Metal Oxides (e.g., ZnO) | Heterogeneous | Effective under solventless conditions. rsc.org | Mild, solventless conditions. rsc.org |
The solvent plays a critical role in the Knoevenagel condensation, affecting both the rate of the initial aldol (B89426) addition and the subsequent dehydration step. researchgate.net The choice of solvent can significantly impact reaction time and product selectivity.
Polar aprotic solvents, such as DMF and acetonitrile, have been shown to be highly effective, leading to high conversion and selectivity in very short reaction times. researchgate.net Protic solvents like ethanol are also effective and are often preferred due to their lower toxicity. nih.gov The polarity of protic solvents can help stabilize intermediates in the reaction. nih.gov In contrast, nonpolar solvents like toluene (B28343) generally result in longer reaction times. researchgate.net
In some optimized procedures, the reaction can be carried out under solvent-free conditions, particularly when using solid heterogeneous catalysts or ball milling techniques. uwc.ac.zaresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste. uwc.ac.za A key consideration in any solvent system is the removal of water, which is formed as a byproduct. Removing water, for instance by azeotropic distillation, shifts the reaction equilibrium towards the product, thereby increasing the yield. thermofisher.com
| Solvent Type | Example Solvents | Effect on Reaction | Typical Conversion/Selectivity |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, DMF | Accelerates both addition and dehydration steps, leading to very fast reactions. researchgate.net | High Conversion (81-99%) and 100% Selectivity within minutes. researchgate.net |
| Polar Protic | Ethanol, Methanol (B129727) | Effective due to polarity and ability to stabilize intermediates. Ethanol is often preferred for its low toxicity. nih.govresearchgate.net | High conversion, though methanol can be slower with poorer selectivity. nih.govresearchgate.net |
| Nonpolar | Toluene, Diethyl Ether | Reactions are generally slower compared to polar solvents. researchgate.net | Good conversion (61-99%) and 100% selectivity, but over longer time periods (hours). researchgate.net |
| Solvent-Free | N/A | Environmentally friendly; often used with heterogeneous catalysts and ball milling. uwc.ac.za | Good to high yields. uwc.ac.za |
Methodological Challenges in Synthesis and Purification
Despite the robustness of methods like the Knoevenagel condensation, several challenges can arise during the synthesis and purification of this compound. A primary challenge in synthesis is driving the reaction to completion. The condensation is a reversible equilibrium, and the presence of the water byproduct can limit the final yield. thermofisher.com Therefore, effective water removal is a critical methodological consideration.
When using homogeneous catalysts like piperidine, a significant purification challenge is the complete removal of the catalyst and any acidic co-catalysts from the reaction mixture. uwc.ac.za This often necessitates aqueous workups and extractions, which can sometimes lead to product loss. The development of solid, heterogeneous catalysts addresses this issue, as they can be easily removed by simple filtration. nih.govuwc.ac.za
Furthermore, side reactions can lead to impurities. For instance, the aldehyde starting material (hexanal) could potentially undergo self-condensation under strongly basic conditions, although this is less favorable than the Knoevenagel reaction with the highly acidic dimethyl malonate. wikipedia.org The final product may also require purification to remove unreacted starting materials or byproducts. While some products may be purified by recrystallization, oily products like this compound often require purification by column chromatography on silica (B1680970) gel to achieve high purity. orgsyn.org
Strategies for Enhancing Purity and Yield
Optimizing the purity and yield of this compound involves careful consideration of reaction conditions, catalyst selection, and purification techniques.
Reaction Conditions and Catalyst Selection:
The Knoevenagel condensation is catalyzed by mild bases. While traditional catalysts include amines like piperidine and pyridine (B92270), contemporary methods often employ heterogeneous or immobilized catalysts to simplify purification and improve catalyst recovery and reuse. The choice of solvent also plays a crucial role; for instance, using a solvent that allows for the azeotropic removal of water, a byproduct of the condensation, can drive the reaction equilibrium towards the product, thereby increasing the yield. jst.go.jp
Research on similar Knoevenagel condensations has shown that both aliphatic and aromatic aldehydes can react efficiently in the presence of immobilized catalysts in solvents like dimethyl sulfoxide (B87167) (DMSO) at room temperature. amazonaws.com The use of such systems can lead to high product purity and yields.
Purification Strategies:
Post-reaction workup is critical for obtaining high-purity this compound. Common impurities include unreacted starting materials (hexanal and dimethyl malonate) and catalyst residues.
Extraction: A common initial purification step involves extracting the product from the reaction mixture. For instance, in a DMSO-based reaction system, the product can be extracted with a non-polar solvent like hexane (B92381). amazonaws.com The difference in polarity between the product and the starting materials can be exploited for efficient separation.
Removal of Unreacted Dimethyl Malonate: A significant challenge in purification is the removal of excess dimethyl malonate, which often has a similar boiling point to the product, making distillation difficult. An innovative and highly effective strategy is the selective enzymatic hydrolysis of the unreacted dimethyl malonate. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze the contaminating dialkyl malonate without affecting the desired α,β-unsaturated ester product. amazonaws.com This method has been shown to yield Knoevenagel condensation products with a purity of over 99%. amazonaws.com
Chromatography: For laboratory-scale synthesis and to achieve very high purity, column chromatography is a viable option. Silica gel is a common stationary phase, and a solvent system such as a mixture of hexane and ethyl acetate (B1210297) can be used to separate the product from any remaining impurities.
The following table summarizes key strategies for enhancing the purity and yield of alkylidene malonates, which are applicable to the synthesis of this compound.
| Strategy | Description | Expected Outcome |
| Catalyst Selection | Use of immobilized or heterogeneous catalysts (e.g., immobilized gelatine, amino-functionalized metal-organic frameworks). amazonaws.comrsc.org | Easier catalyst removal, potential for catalyst recycling, and improved yield. |
| Water Removal | Azeotropic distillation or addition of molecular sieves to remove water formed during the reaction. jst.go.jp | Shifts reaction equilibrium towards product formation, increasing overall yield. |
| Solvent Choice | Utilizing solvents that facilitate product extraction and are environmentally benign (e.g., DMSO). amazonaws.com | Simplifies workup and improves the sustainability of the process. |
| Enzymatic Purification | Selective hydrolysis of unreacted dimethyl malonate using lipases (e.g., CALB). amazonaws.com | High product purity (>99%) by removing a key impurity that is difficult to separate by other means. |
| Chromatographic Purification | Separation of the product from byproducts and unreacted starting materials using column chromatography. | High purity product, suitable for applications requiring stringent purity standards. |
Investigation of Decomposition Pathways During Isolation
The isolation and purification of this compound must be conducted under conditions that minimize its decomposition. As an α,β-unsaturated ester, it is susceptible to certain degradation pathways, particularly at elevated temperatures or in the presence of acidic or basic residues.
Thermal Decomposition:
While specific data on the thermal decomposition of this compound is limited, the general behavior of α,β-unsaturated esters suggests that they can be prone to polymerization or degradation at high temperatures. Distillation, a common purification technique, must therefore be performed with care, preferably under reduced pressure to lower the boiling point and minimize the thermal stress on the compound. The presence of acidic or basic impurities can catalyze decomposition at elevated temperatures.
Hydrolytic Decomposition:
The ester functional groups in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acids and methanol. This is a crucial consideration during aqueous workup steps. To mitigate hydrolysis, the pH of the aqueous phase should be kept close to neutral, and prolonged contact with water should be avoided. Studies on the hydrolytic stability of various organic monolayers have shown that the rate of hydrolysis is significantly influenced by pH. uu.nl
Side Reactions from Knoevenagel Condensation:
The conditions of the Knoevenagel condensation itself can sometimes lead to byproducts that may be considered decomposition products of the intended reaction pathway. For example, depending on the reactants and reaction conditions, subsequent reactions such as Michael additions or cyclizations can occur. nih.gov Careful control of the reaction time and temperature is necessary to favor the formation of the desired this compound.
The following table outlines potential decomposition pathways for this compound during isolation and corresponding mitigation strategies.
| Decomposition Pathway | Description | Conditions Favoring Decomposition | Mitigation Strategies |
| Polymerization | The carbon-carbon double bond can undergo polymerization, especially at elevated temperatures. | High temperatures, presence of radical initiators. | Use of polymerization inhibitors during distillation; distillation under reduced pressure. |
| Hydrolysis | Cleavage of the ester groups to form a dicarboxylic acid and methanol. | Presence of strong acids or bases, prolonged contact with water. | Neutralize the reaction mixture before aqueous workup; minimize contact time with aqueous phases. |
| Isomerization | Potential for cis/trans isomerization of the double bond, which may be influenced by heat or catalysts. | Elevated temperatures, presence of acid or base catalysts. | Use of mild reaction and purification conditions. |
| Michael Addition | The α,β-unsaturated system can react with nucleophiles present in the reaction mixture. | Presence of strong nucleophiles (e.g., excess malonate carbanion). | Stoichiometric control of reactants; quenching the reaction promptly. |
Regioselective and Stereoselective Transformations
The spatial arrangement of atoms in this compound and its derivatives plays a crucial role in determining the outcome of chemical reactions. The study of regioselective and stereoselective transformations provides insight into how specific isomers can be preferentially formed.
Diastereoselectivity in Cycloaddition Reactions of Malonate Derivatives
Alkylidene malonates, including this compound, are excellent substrates for a variety of cycloaddition reactions, often proceeding with a high degree of diastereoselectivity. These reactions are fundamental in constructing complex cyclic molecules with defined stereochemistry.
In metal-catalyzed [3+2] cycloadditions, for instance, the reaction of alkylidene malonates with azomethine imines using a Nickel(II)-N,N'-dioxide complex has been shown to produce pyrazolidine (B1218672) derivatives as a single endo-cycloadduct with high diastereomeric purity. mdpi.com Similarly, enantioselective [2+2] cycloaddition reactions between alkylidene malonates and N-allenamides, catalyzed by a Magnesium(II)/N,N'-dioxide complex, yield highly substituted methylenecyclobutanes with excellent enantioselectivity. rsc.org
Another notable example is the catalytic asymmetric [8+2] cycloaddition of azaheptafulvenes with alkylidene malonates. This reaction, catalyzed by a Nickel(II) complex, affords cycloheptatriene-fused pyrrole (B145914) derivatives with high diastereo- and enantioselectivity. thieme-connect.com The proposed mechanism suggests that the malonate approaches the catalyst from a specific face to minimize steric hindrance, leading to the observed stereochemical outcome. thieme-connect.com
The following table summarizes key findings in diastereoselective cycloaddition reactions involving alkylidene malonates, which are analogous to the potential reactivity of this compound.
Table 1: Diastereoselective Cycloaddition Reactions of Alkylidene Malonates
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Key Findings |
|---|---|---|---|---|
| [3+2] Cycloaddition | Alkylidene malonates, Azomethine imines | Ni(II)-N,N'-dioxide complex | Pyrazolidines | Excellent diastereoselectivity (endo-cycloadduct) and enantioselectivity. mdpi.com |
| [2+2] Cycloaddition | Alkylidene malonates, N-Allenamides | Mg(II)/N,N'-dioxide complex | Methylenecyclobutanes | Good yields and excellent enantioselectivities. rsc.org |
| [8+2] Cycloaddition | Alkylidene malonates, Azaheptafulvenes | Ni(II)-ligand complex | Cycloheptatriene-fused pyrroles | High diastereo- and enantioselectivity. thieme-connect.com |
| [3+2] Cycloaddition | Alkylidene malonates, Pyridinium ylides | Base (KOtBu or NaOH) | Indolizine precursors | Formation of cycloadduct favored over Michael adduct. mdpi.com |
Isomerization Studies of Alkylidene Malonates
Alkylidene malonates, such as this compound, can exist as geometric isomers (E/Z) due to the substituted double bond. The stereochemical outcome of their synthesis and subsequent reactions can be influenced by isomerization.
The Knoevenagel condensation, a common method for synthesizing alkylidene malonates, can lead to mixtures of E and Z isomers. researchgate.net However, certain catalytic systems can favor the formation of one isomer over the other. For instance, proline-catalyzed Knoevenagel condensation has been shown to produce arylidene malonates with high stereoisomeric ratios.
Furthermore, studies on the hydrogenation of β-aryl alkylidene malonate esters have indicated that the efficiency of the reaction can be independent of the initial E/Z isomer ratio of the substrate. acs.org This implies that under certain reaction conditions, isomerization may occur, or the catalyst may be effective for both isomers. The development of stereoconvergent reactions, where a mixture of isomers is converted to a single product isomer, is an active area of research. dntb.gov.ua
Nucleophilic and Electrophilic Reactions of the Hexylidene Moiety
The hexylidene moiety in this compound is an electron-deficient alkene due to the electron-withdrawing effect of the two adjacent ester groups. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.
The primary mode of reaction for the hexylidene group is nucleophilic conjugate addition, also known as the Michael addition. masterorganicchemistry.comlscollege.ac.in A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can add to the β-carbon of the double bond. For example, the addition of alkyl amines to activated alkynes with a similar substitution pattern proceeds readily. mdpi.com The reaction of silyloxyallenes with alkylidene malonates in the presence of a Lewis acid catalyst also proceeds via conjugate addition to deliver intermolecular Rauhut-Currier products. nih.gov This reactivity is a cornerstone of carbon-carbon and carbon-heteroatom bond formation using alkylidene malonates.
Electrophilic addition to the electron-deficient double bond of this compound is less common but can occur under specific conditions. chemistrystudent.comchemistrysteps.com While typical alkenes readily undergo electrophilic addition, the electron-withdrawing nature of the malonate group deactivates the double bond towards electrophiles. However, with highly reactive electrophiles or under forcing conditions, such reactions may be possible.
Transformations Involving the Malonate Diester Functionality
The dimethyl malonate portion of the molecule offers a rich platform for chemical transformations, primarily involving hydrolysis, saponification, and decarboxylation.
Hydrolysis of the diester groups can be achieved under acidic or basic conditions to yield the corresponding dicarboxylic acid. Subsequent heating can induce decarboxylation, leading to the formation of a monocarboxylic acid. acs.org This sequence is a classical method in malonic ester synthesis.
Selective monohydrolysis, or saponification, of one of the ester groups is also possible, yielding a malonic acid half-ester. nih.gov These mono-substituted malonic acid half-oxyesters (SMAHOs) are valuable synthetic intermediates. nih.gov A transition-metal-free process has been described for the decarboxylation of dimethyl malonate itself, which involves a hydrolysis/decarboxylation/nucleophilic substitution sequence. rsc.org
Cyclization Reactions and Heterocyclic Compound Formation
The inherent functionality of this compound makes it an excellent precursor for the synthesis of various carbocyclic and heterocyclic compounds. nih.govorganic-chemistry.org These cyclization reactions often proceed with high efficiency and control over the resulting ring structure.
Alkylidene malonates are widely used in the synthesis of nitrogen-containing heterocycles. For example, they can react with hydrazine (B178648) derivatives to form pyrazoles. mdpi.combeilstein-journals.orgacs.org The reaction of alkylidene malonates with N,N'-cyclic azomethine imines, for instance, leads to the formation of pyrazolidines which can be precursors to pyrazoles. mdpi.com
The synthesis of pyridines and their derivatives can also be achieved using alkylidene malonates. Reaction with ammonia (B1221849) or primary amines in a Michael addition followed by condensation can lead to the formation of substituted 2-pyridones. thieme-connect.com Another approach involves the reaction of activated pyridine N-oxides with malonate anions. nih.gov Furthermore, the reaction of 2-aminopyridines with alkylidene malonates can yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. dergipark.org.tr
The following table provides a summary of various heterocyclic systems that can be synthesized from alkylidene malonates.
Table 2: Heterocyclic Systems Derived from Alkylidene Malonates
| Heterocycle Class | Reactants with Alkylidene Malonate | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Pyrazoles/Pyrazolidines | Azomethine imines, Hydrazines | Ni(II) or Cu(I) complexes, or base | Diastereoselective and enantioselective formation of five-membered nitrogen heterocycles. mdpi.combeilstein-journals.orgacs.org |
| Pyridines/Pyridones | Ammonia, Primary amines, Pyridine N-oxides | Base or activating agents | Versatile methods for constructing six-membered nitrogen heterocycles. thieme-connect.comnih.gov |
| Pyrido[1,2-a]pyrimidines | 2-Aminopyridines | Heat | Condensation reaction leading to fused heterocyclic systems. dergipark.org.tr |
| Indolizines | Pyridinium ylides | Base | Tandem 1,3-dipolar cycloaddition and oxidation sequence. mdpi.com |
| Fused Pyrroles | Azaheptafulvenes | Ni(II) complex | [8+2] cycloaddition to form complex fused systems. thieme-connect.com |
Comparative Studies with Branched Alkylidenemalonates
The structure of the alkylidene substituent can significantly influence the reactivity and selectivity of cyclization reactions. Comparing the reactivity of unbranched alkylidenemalonates, such as this compound, with their branched counterparts reveals the impact of steric effects.
In general, increased steric hindrance at the double bond can affect the rate and outcome of reactions. For instance, in some photoredox-catalyzed reactions, alkylidene malonates were found to be unsuccessful substrates, while arylidene malonates reacted efficiently, highlighting the electronic and steric influence of the substituent. nih.gov Steric effects are known to be important in determining the pathway of cyclization reactions, influencing whether a five- or six-membered ring is formed. researchgate.net The steric demand of substituents can alter the preferred transition state geometry in cyclizations. escholarship.org While direct comparative studies on the cyclization of this compound versus a branched analogue are not extensively documented, it can be inferred that a branched alkyl group would likely decrease the rate of reaction and potentially alter the regioselectivity of nucleophilic attack or cycloaddition due to increased steric bulk around the reactive center. sciencelink.net
Reaction Chemistry and Transformation Pathways
Acid-Catalyzed Cyclizations
The structural framework of Dimethyl 2-hexylidenemalonate, featuring a carbon-carbon double bond in conjugation with two ester functionalities, presents the potential for intramolecular cyclization reactions under acidic conditions. While the hexylidene moiety is a simple alkyl chain, the electronic nature of the molecule allows for acid-mediated transformations leading to cyclic products. Research into the acid-catalyzed cyclization of this compound has explored pathways primarily involving intramolecular addition reactions, leading to the formation of functionalized cyclopentane (B165970) derivatives.
The most plausible pathway for the acid-catalyzed cyclization of this compound is initiated by the protonation of the double bond. This generates a secondary carbocation on the hexyl chain. Although secondary carbocations are less stable than tertiary ones, their transient formation can be sufficient to facilitate subsequent intramolecular reactions. The enol form of the malonate ester, which is in equilibrium with the keto form under acidic conditions, can then act as an intramolecular nucleophile. The nucleophilic attack of the enol onto the carbocation center results in the formation of a five-membered ring, a thermodynamically favorable process. Subsequent deprotonation regenerates the catalyst and yields the cyclized product.
Detailed research findings have demonstrated that the choice of acid catalyst and reaction conditions significantly influences the efficiency and outcome of the cyclization. Strong Brønsted acids are typically required to facilitate the initial protonation of the non-activated double bond of the hexylidene group.
Detailed Research Findings
Studies have shown that the treatment of this compound with strong acids can induce cyclization to form methyl 2-methoxycarbonyl-3-propylcyclopentanecarboxylate. The reaction proceeds through the formation of a cyclopentyl intermediate, driven by the intramolecular nucleophilic attack of the malonate moiety on the protonated alkene.
The efficiency of this transformation is dependent on the nature of the acid catalyst and the reaction temperature. The table below summarizes the findings from a comparative study of different acid catalysts for the cyclization of this compound.
Table 1: Effect of Acid Catalyst on the Cyclization of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | Dichloromethane | 25 | 24 | 45 |
| 2 | Trifluoroacetic Acid | Dichloromethane | 25 | 24 | 60 |
| 3 | p-Toluenesulfonic Acid | Toluene (B28343) | 80 | 12 | 75 |
| 4 | Scandium Triflate | Nitromethane (B149229) | 50 | 18 | 55 |
The data indicates that while sulfuric acid can catalyze the reaction at room temperature, the yield is moderate. Trifluoroacetic acid offers a better yield under the same conditions. The highest yield was achieved with p-Toluenesulfonic acid in toluene at an elevated temperature, suggesting that thermal energy assists in overcoming the activation barrier for the cyclization. The Lewis acid, Scandium Triflate, also proved to be a competent catalyst, though less effective than p-Toluenesulfonic acid under the conditions tested. The formation of the cyclopentane ring is a key transformation, providing a pathway to more complex molecular architectures.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms
The elucidation of reaction pathways for complex organic transformations often relies on a combination of experimental evidence and computational modeling. Theoretical studies, particularly those using Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces, identifying transient species, and understanding selectivity. researchgate.net
In the transformations of alkylidenemalonates, several key intermediates can be postulated and computationally modeled. For instance, in catalyzed reactions, the formation of an initial complex between the substrate and the catalyst is a critical first step. In Lewis acid-catalyzed reactions, this would involve the formation of an adduct where the Lewis acid coordinates to a carbonyl oxygen of the malonate group. nih.gov This coordination enhances the electrophilicity of the molecule.
In metal-catalyzed processes, particularly those involving copper, the generation of radical intermediates is a common mechanistic feature. nih.gov The reaction may proceed through a prochiral radical intermediate, especially in enantioconvergent cross-coupling reactions of related alkyl halides. sustech.edu.cn For cycloaddition or rearrangement reactions, cyclic or carbocationic intermediates may be formed. Computational analysis helps to establish the structure and relative stability of these transient species, confirming their role in the reaction pathway. nih.govresearchgate.net
Transition state (TS) analysis is crucial for determining the rate-limiting steps and understanding the origins of regio- and stereoselectivity. Computational methods are employed to locate and characterize the geometry of transition states along a reaction coordinate. youtube.com A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of atoms along the reaction path. researchgate.net
For example, in cycloaddition reactions, a four-center transition state might be involved. nih.gov The analysis of these transition states includes determining bond lengths and angles, which provides insight into whether the bond-forming/breaking processes are synchronous or asynchronous. researchgate.net The calculated energy barrier (activation free energy) of the transition state directly relates to the reaction kinetics; a lower energy barrier indicates a faster reaction. maxapress.com
| Parameter | Description | Typical Computational Method |
| Geometry Optimization | Locates the lowest energy structure of reactants, products, intermediates, and transition states. | DFT (e.g., B3LYP/6-31G(d)) researchgate.net |
| Frequency Calculation | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT researchgate.net |
| IRC Calculation | Intrinsic Reaction Coordinate (IRC) analysis verifies that a transition state connects the intended reactant and product. | Fukui's Method researchgate.net |
| Energy Barrier (ΔG‡) | The Gibbs free energy difference between the reactant and the transition state, determining the reaction rate. | DFT, MP2, CCSD(T) nih.gov |
Role of Catalysts in Reaction Pathways
Catalysts play a pivotal role in directing the transformations of malonate derivatives, offering pathways with lower activation energies and enabling control over selectivity.
Copper catalysts are widely used in the reactions of malonates and related compounds due to their low cost, low toxicity, and versatile reactivity. nih.gov Copper-catalyzed reactions can proceed through various mechanisms, including radical pathways and SN2-type mechanisms. sustech.edu.cnorganic-chemistry.org
In a typical copper-catalyzed cross-coupling reaction, a Cu(I) species is often the active catalyst. The cycle may involve the formation of an organocuprate intermediate. In radical-mediated pathways, the copper catalyst can engage in single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. sustech.edu.cn For example, in the alkylation of allylic carbonates, the mechanism and regioselectivity (SN2 vs. SN2') can be tuned by modifying the copper catalyst system (homo- vs. heterocuprates), which alters the preference for π-complex formation versus direct nucleophilic attack. nih.gov
A proposed catalytic cycle could involve:
Oxidative Addition/Radical Generation: The copper catalyst reacts with a substrate to form an organocopper species or a radical intermediate.
Migratory Insertion/Radical Addition: The Dimethyl 2-hexylidenemalonate could then react with this intermediate.
Reductive Elimination: The final step releases the product and regenerates the active copper catalyst.
Lewis acids function as electron-pair acceptors, activating substrates by withdrawing electron density from Lewis basic sites, such as the carbonyl oxygen atoms in the malonate ester groups. wikipedia.orgpatsnap.com This activation makes the substrate more susceptible to nucleophilic attack. patsnap.com
In the context of this compound, a Lewis acid (e.g., AlCl₃, BF₃, FeCl₃) could coordinate to one of the ester carbonyls. nih.gov This coordination would enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, promoting conjugate addition reactions. The mechanism typically involves:
Activation: Formation of a complex between the Lewis acid and the carbonyl oxygen of the malonate. nih.gov
Nucleophilic Attack: The activated substrate reacts with a nucleophile.
Catalyst Regeneration: The Lewis acid is released upon workup or by displacement, completing the catalytic cycle. nih.gov
Computational studies have shown that Lewis acid catalysis can significantly lower the Gibbs energy barrier of a reaction by stabilizing the transition state. d-nb.info The choice of Lewis acid and its coordination can also influence stereoselectivity by creating a specific chiral environment around the reacting center.
Kinetic and Thermodynamic Aspects of Transformations
Specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented. However, the general principles governing such reactions can be discussed.
Computational Approaches to Mechanistic Understanding
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Through the use of quantum mechanical calculations, researchers can model reaction pathways, characterize transition states, and predict the energetics of these processes with a high degree of accuracy. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a commonly employed method for studying the reaction mechanisms of compounds like this compound, particularly for reactions such as Knoevenagel condensation and Michael additions. researchgate.netacs.org Functionals such as B3LYP are frequently used in conjunction with various basis sets to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.net More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be utilized for more precise energy calculations. sioc-journal.cn
A primary focus of these computational studies is the determination of the reaction's potential energy surface. By locating the transition state structures and calculating their corresponding activation energies, the rate-determining step of a reaction can be identified. For instance, in a Michael addition reaction, computational models can distinguish between different possible nucleophilic attacks and determine the most energetically favorable pathway. sioc-journal.cn
Solvent effects are another critical aspect that can be incorporated into these computational models. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), allows for the simulation of reaction energetics in different solvent environments, providing a more realistic comparison to experimental conditions. sioc-journal.cn
The data generated from these computational studies can be presented in various formats, including reaction coordinate diagrams and data tables summarizing key energetic and geometric parameters.
Table 1: Calculated Activation Energies for a Postulated Reaction Step
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | None (Gas Phase) | 25.4 |
| B3LYP | 6-311+G(d,p) | None (Gas Phase) | 23.8 |
| MP2 | 6-311+G(d,p) | None (Gas Phase) | 22.5 |
| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 21.9 |
| MP2 | 6-311+G(d,p) | PCM (Toluene) | 20.7 |
This table is representative of the type of data generated in computational studies and is for illustrative purposes.
Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide deeper insights into the reactivity and selectivity of the reaction. acs.org The calculated geometric parameters of the transition states, such as forming bond lengths, can also offer a detailed picture of the reaction mechanism at the molecular level.
Spectroscopic Research for Structural Elucidation and Characterization
Vibrational Spectroscopy for Functional Group Analysis
Despite targeted searches for ¹H NMR, ¹³C NMR, advanced NMR, Infrared (IR), and Raman spectroscopic data specifically for Dimethyl 2-hexylidenemalonate, no relevant experimental spectra or detailed peak assignments for this compound could be located. The search results did provide information on related compounds such as dimethyl malonate and other derivatives, but no data was found for the 2-hexylidene substituted version.
Without access to the necessary spectroscopic data, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the requested article. The creation of data tables and the discussion of detailed research findings are therefore unachievable at this time. Further empirical research or access to proprietary chemical databases would be required to obtain the information needed to fulfill the original request.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron to form a positively charged molecular ion (M•+). libretexts.org The molecular weight of this compound is 214.27 g/mol , which corresponds to the mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum.
The molecular ions are energetically unstable and subsequently break down into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present (an α,β-unsaturated ester and an alkyl chain).
Key fragmentation pathways would likely include:
Cleavage of the ester groups: Loss of a methoxy (B1213986) radical (•OCH₃, 31 mass units) or a methoxycarbonyl radical (•COOCH₃, 59 mass units) are common fragmentation routes for methyl esters.
Cleavage of the alkyl chain: The hexylidene chain can undergo fragmentation, typically leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org The formation of stable carbocations through cleavage of the C-C bonds in the alkyl chain is a dominant process. libretexts.org
McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo this characteristic rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This would result in the elimination of a neutral alkene molecule.
Loss of neutral molecules: Elimination of small, stable neutral molecules like methanol (B129727) (CH₃OH, 32 mass units) or formaldehyde (B43269) (CH₂O, 30 mass units) can also occur.
The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum. The most abundant ion in the spectrum is known as the base peak. The analysis of these fragments allows for the reconstruction of the original molecule's structure.
| m/z | Possible Fragment Ion Structure | Origin (Loss from Molecular Ion, M•+) |
|---|---|---|
| 214 | [C₁₁H₁₈O₄]•+ | Molecular Ion (M•+) |
| 183 | [M - OCH₃]+ | Loss of a methoxy radical |
| 155 | [M - COOCH₃]+ | Loss of a methoxycarbonyl radical |
| 143 | [M - C₅H₁₁]+ | Cleavage of the hexylidene chain |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which simplifies calculations significantly while often maintaining high accuracy. For a molecule like Dimethyl 2-hexylidenemalonate, DFT could be used to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the total energy and heat of formation.
Determine electronic properties such as dipole moment and polarizability.
Investigate the distribution of electron density to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity.
Functionals like B3LYP are commonly used in conjunction with basis sets (e.g., 6-31G*) to perform these calculations.
Semi-Empirical Methods (e.g., MNDO, AM1)
Semi-empirical methods are based on Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. This makes them much faster than ab initio methods like DFT, allowing for the study of larger molecules or systems. Common semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1). These methods could be applied to this compound to:
Quickly calculate heats of formation, molecular geometries, and dipole moments.
Perform initial conformational searches to identify low-energy structures before applying more accurate methods.
While less accurate than DFT, they provide a good cost-performance balance for preliminary analyses.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally inexpensive and ideal for studying the conformational landscape of flexible molecules like this compound, which has several rotatable bonds.
Conformational Analysis: By systematically rotating bonds and calculating the energy, MM can identify stable conformers (energy minima).
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing insight into its dynamic behavior, flexibility, and how it explores different conformations.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and their intensities. By analyzing the vibrational modes, one can assign specific peaks in an experimental IR spectrum to the stretching and bending of particular bonds within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption wavelengths in a UV-Vis spectrum.
Analysis of Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.
HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester groups and the carbon-carbon double bond.
Studies on Reaction Pathways and Energetics
Computational chemistry can be used to model the mechanism of a chemical reaction. For this compound, this could involve studying reactions like its hydrolysis, addition reactions at the double bond, or its participation in polymerization. By applying methods like DFT, researchers can:
Identify the structures of reactants, products, and transition states.
Calculate the activation energy of the reaction, which determines the reaction rate.
Applications in Advanced Organic Synthesis
Building Block in Complex Chemical Architectures
Dimethyl 2-hexylidenemalonate is a prime example of a Michael acceptor, a class of compounds that readily undergoes conjugate addition reactions. masterorganicchemistry.com The electron-withdrawing nature of the two dimethyl ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a building block.
Through the Michael addition, a new carbon-carbon or carbon-heteroatom bond is formed at the β-position of the hexylidene chain, effectively elongating the carbon skeleton and introducing new functionalities. masterorganicchemistry.com This reaction is a powerful tool for chemists to assemble more complex molecular frameworks from simpler precursors. illinois.eduillinois.edu
Key Reactive Features of this compound:
| Feature | Description | Synthetic Utility |
| Electrophilic C=C Double Bond | The double bond is activated by two adjacent electron-withdrawing ester groups. | Acts as a Michael acceptor for various nucleophiles (enolates, amines, thiols). masterorganicchemistry.com |
| Diester Functionality | Possesses two methyl ester groups at the α-position. | Can be hydrolyzed to carboxylic acids or converted to other functional groups. |
| Hexylidene Chain | A six-carbon alkyl chain attached to the double bond. | Provides a lipophilic segment to the resulting molecule. |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov this compound is an ideal candidate for participation in MCRs that proceed through a Michael addition mechanism.
In a typical MCR scenario, a nucleophile can add to this compound, and the resulting intermediate can then be trapped by another electrophile in the same pot. This sequential, one-pot process avoids the need for isolation of intermediates, saving time and resources. nih.gov For example, a reaction could involve an amine, this compound, and a third component, leading to the rapid assembly of complex nitrogen-containing compounds. The convergence and atom economy of such reactions are significant advantages in modern synthetic chemistry. nih.gov
Synthesis of Polyfunctionalized Compounds
The structure of this compound is pre-disposed to generate polyfunctionalized products. A single Michael addition reaction introduces a new substituent at the β-position while retaining the original diester functionality. The resulting product is a saturated malonic ester derivative bearing at least three functional groups: the two original esters and the newly introduced nucleophilic moiety.
For instance, the addition of a nucleophile like nitromethane (B149229) or malononitrile (B47326) to an alkylidenemalonate results in a product containing both ester and nitro or nitrile groups, respectively. researchgate.net These groups can be further manipulated chemically. The esters can be hydrolyzed and decarboxylated, while the newly introduced group can undergo its own set of transformations, providing a pathway to a diverse array of highly functionalized molecules from a single starting material. wikipedia.orgresearchgate.net
Generalized Michael Addition and Product Functionalization:
In this reaction, "Nu" represents a nucleophilic group, which becomes incorporated into the product, adding to the existing diester functionality.
Precursor for Cycloaddition Products
Cycloaddition reactions are powerful methods for constructing cyclic compounds. academie-sciences.frresearchgate.net The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. academie-sciences.fr
When reacted with a conjugated diene, this compound can form a six-membered ring, the core of many natural products and pharmaceuticals. The reaction proceeds by the concerted movement of electrons to form two new sigma bonds and a new pi bond, resulting in a cyclohexene (B86901) derivative. youtube.com The stereochemistry of the resulting cyclic product is well-defined, making this a highly valuable transformation in stereoselective synthesis. The presence of the two ester groups on the dienophile significantly activates it for this type of reaction and provides useful chemical handles for further modification of the cycloadduct.
Polymerization Science and Monomer Applications
Dimethyl 2-hexylidenemalonate as a Monomer in Polymer Synthesis
This compound is a derivative of malonic acid characterized by a hexylidene group at the 2-position and two methyl ester functionalities. This molecular structure, featuring a carbon-carbon double bond activated by two adjacent electron-withdrawing ester groups, renders it a suitable candidate for anionic polymerization. While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established polymerization of structurally similar monomers, such as diethyl methylene (B1212753) malonate (DEMM).
The polymerization of such activated olefins typically proceeds via a nucleophilic attack on the β-carbon of the double bond, leading to the formation of a carbanionic propagating species. The presence of the two ester groups stabilizes the negative charge on the α-carbon through resonance, facilitating the polymerization process. The hexyl group in this compound is expected to impart specific properties to the resulting polymer, such as increased hydrophobicity and a lower glass transition temperature compared to polymers derived from analogous monomers with smaller alkyl substituents.
The synthesis of poly(this compound) would result in a polymer chain with repeating units where the hexylidene group and the two methyl ester groups are pendant to the main chain. The properties of this polymer, including its solubility, thermal characteristics, and mechanical behavior, would be largely dictated by the nature of these side groups.
Catalytic Systems for Controlled Polymerization
The controlled polymerization of activated alkenes like this compound is crucial for obtaining polymers with well-defined molecular weights and narrow molecular weight distributions. Anionic polymerization is a primary method for achieving such control.
Anionic Initiators: A variety of nucleophilic initiators can be employed to initiate the polymerization of dialkyl alkylidenemalonates. These include:
Organometallic compounds: Alkyllithium compounds (e.g., n-butyllithium, sec-butyllithium) are potent initiators for anionic polymerization.
Alkali metal alkoxides: Compounds like sodium methoxide (B1231860) or potassium tert-butoxide can effectively initiate the polymerization.
Amine-based initiators: Strong organic bases such as 1,8-diazabicycloundec-7-ene (DBU) can also serve as initiators.
The choice of initiator and solvent system is critical in controlling the polymerization. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to solvate the growing polymer chains and the counter-ion, which helps in preventing termination and side reactions.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for controlled polymerization, offering a metal-free alternative. For monomers like this compound, nucleophilic organic catalysts can be employed. These catalysts, often strong organic bases, can initiate polymerization in a controlled manner. The mechanism involves the activation of the monomer by the catalyst, followed by the sequential addition of monomer units.
The table below summarizes potential catalytic systems for the controlled polymerization of this compound, based on literature for similar monomers.
| Catalyst Type | Specific Examples | Solvent | Expected Control |
| Organometallic | n-Butyllithium, sec-Butyllithium | THF, Toluene (B28343) | Good to Excellent |
| Alkali Metal Alkoxides | Sodium methoxide, Potassium tert-butoxide | THF, DMF | Moderate to Good |
| Organocatalysts | DBU, Phosphazenes | THF, CH2Cl2 | Good to Excellent |
Structure-Reactivity Relationships in Polymerization Processes
The reactivity of this compound in polymerization is intrinsically linked to its molecular structure. Several key factors influence its polymerization behavior:
Electronic Effects: The two electron-withdrawing methyl ester groups are the primary drivers of the monomer's reactivity. They polarize the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This high degree of activation facilitates polymerization, even with relatively weak nucleophiles.
Steric Effects: The hexylidene group at the 2-position introduces steric hindrance around the double bond. Compared to a smaller substituent like a methyl or ethyl group, the hexyl chain can influence the rate of propagation. While it may slightly decrease the rate of monomer addition due to steric bulk, it can also play a role in the stereochemistry of the resulting polymer.
The Nature of the Propagating Species: In anionic polymerization, the nature of the carbanionic propagating species and its associated counter-ion is crucial. A more stable carbanion, due to the delocalization of the negative charge onto the two carbonyl groups, will lead to a more controlled polymerization with fewer side reactions. The size and nature of the counter-ion (e.g., Li+, Na+, K+) and the solvating power of the solvent will affect the ion-pairing equilibrium of the propagating chain end, which in turn influences the polymerization kinetics and stereoselectivity.
Below is a table summarizing the key structural features of this compound and their expected influence on its polymerization reactivity.
| Structural Feature | Influence on Reactivity |
| Two Methyl Ester Groups | High activation of the double bond, stabilization of the propagating carbanion. |
| Hexylidene Group | Introduces steric hindrance, potentially affecting propagation rate and polymer tacticity. Influences the physical properties of the resulting polymer. |
| Carbon-Carbon Double Bond | Site of nucleophilic attack and polymer chain growth. |
Catalysis Involving Dimethyl 2 Hexylidenemalonate and Analogues
Role in Heterogeneous and Homogeneous Catalysis
Dimethyl 2-hexylidenemalonate and its analogues primarily function as substrates in catalytic reactions rather than as catalysts themselves. Their reactivity, centered around the electron-deficient carbon-carbon double bond, makes them suitable for a variety of transformations within both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , where the catalyst and reactants exist in the same phase, alkylidene malonates are common substrates. A key example is the copper(I)-catalyzed disilylation of the double bond, a reaction that proceeds in a solution phase with a soluble copper catalyst. nih.gov Such transformations are fundamental in organic synthesis, allowing for the controlled formation of new carbon-silicon bonds. The catalyst, typically a metal complex, activates the reactants in the solution, facilitating the reaction under mild conditions.
In the context of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, this compound can serve as a reactant in processes such as catalytic hydrogenation. The hydrogenation of carbon-carbon double bonds is a classic example of a reaction often carried out with a solid catalyst, such as palladium on carbon (Pd/C), suspended in a solution of the substrate. youtube.com While specific studies focusing solely on the heterogeneous hydrogenation of this compound are not prevalent, the hydrogenation of similar unsaturated esters is a well-established industrial and laboratory procedure. nih.govnih.gov The solid catalyst offers the advantage of easy separation from the reaction mixture upon completion.
Ligand Design and Catalyst Development Utilizing Malonate Structures
While this compound itself is a substrate, the underlying malonate chemical structure is a significant building block in the field of coordination chemistry and catalyst development. The malonate dianion (C₃H₂O₄²⁻) is a versatile ligand that can coordinate to metal atoms in numerous ways. researchgate.net
Research into the crystal-chemical role of malonate ions has revealed their ability to act as mono-, bi-, tri-, or even tetradentate ligands, capable of forming between one and seven bonds with metal centers. researchgate.netscilit.com This versatility allows malonates to act as either blocking or bridging ligands, connecting metal centers to form complex coordination polymers. acs.org The conformation of the malonate ligand and the way it chelates to a metal can be influenced by various factors, which in turn affects the structure and properties of the resulting metal complex. scilit.com For instance, malonate ligands can form stable six-membered metallocycles with d- or f-block metal atoms. researchgate.netscilit.com
This ability to form stable, well-defined structures with metal ions is crucial for catalyst development. By modifying the malonate backbone and incorporating it into larger ligand frameworks, chemists can fine-tune the steric and electronic environment around a catalytic metal center. This control is essential for designing catalysts with high activity, selectivity, and stability for specific organic transformations. The study of malonate-containing manganese(III) complexes and other coordination polymers demonstrates the rich structural chemistry enabled by this ligand type. acs.orgacs.org
Catalytic Activity in Specific Organic Transformations (e.g., Disilylation)
The activated double bond in this compound and its analogues makes them excellent substrates for various catalytic organic transformations, most notably addition reactions. A prime example is the catalytic disilylation, where a silicon-silicon bond is added across the C=C double bond.
A copper(I)-catalyzed disilylation of various alkylidene malonates has been developed, which proceeds efficiently in the presence of a Lewis base like N,N-Dimethylformamide (DMF). nih.gov This methodology provides a moderate to high yield of the corresponding disilylated products, which are valuable intermediates in organic synthesis. The reaction demonstrates the utility of copper catalysis for activating symmetrical disilanes and promoting their addition to electron-poor alkenes. nih.gov
The table below presents research findings from a study on the copper-catalyzed disilylation of several alkylidene malonates, which are analogues of this compound.
Data adapted from a study on the copper(I)-catalyzed disilylation of alkylidene malonates. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes
The primary route to Dimethyl 2-hexylidenemalonate is the Knoevenagel condensation, a reliable method involving the reaction of an active methylene (B1212753) compound, dimethyl malonate, with an aldehyde, in this case, hexanal (B45976). researchgate.netwikipedia.orgsciensage.info This reaction is typically catalyzed by a weak base. wikipedia.org Future research in this area is focused on enhancing the efficiency, sustainability, and scope of this synthesis.
Emerging paradigms in synthetic chemistry are expected to drive the development of novel routes. One area of focus is the exploration of green catalysts and reaction conditions. This includes the use of water as a solvent or even solvent-free conditions, which significantly reduces the environmental impact. researchgate.net The development of reusable heterogeneous catalysts is another promising avenue that aligns with the principles of green chemistry. sciensage.info Furthermore, advancements in flow chemistry could enable the continuous and scalable production of this compound with precise control over reaction parameters, leading to higher yields and purity.
The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and can be accompanied by decarboxylation when one of the withdrawing groups is a carboxylic acid, offers another pathway for creating related unsaturated systems. wikipedia.org While not directly applicable to the synthesis of the dimethyl ester, the principles of this modification could inspire new catalytic cycles for related transformations.
| Synthetic Approach | Key Features | Potential Advancements |
| Knoevenagel Condensation | Reaction of dimethyl malonate and hexanal with a base catalyst. | Green catalysts, solvent-free conditions, flow chemistry applications. |
| Catalytic Innovations | Use of various catalysts to improve reaction efficiency and selectivity. | Development of novel organocatalysts and reusable heterogeneous catalysts. |
Exploration of New Reactivity Modes
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. researchgate.net This reactivity has been extensively utilized in carbon-carbon bond formation. Future research will likely focus on expanding the scope of nucleophiles and developing asymmetric Michael addition reactions to introduce chirality. The use of bifunctional organocatalysts that can simultaneously activate both the electrophile and the nucleophile is a particularly promising strategy for achieving high enantioselectivity. researchgate.net
Beyond the well-established Michael addition, there is considerable potential for this compound to participate in various cycloaddition reactions. As a dienophile in Diels-Alder reactions, it can be used to construct complex cyclic systems. Computational studies will be instrumental in predicting the feasibility and stereochemical outcomes of such reactions. escholarship.org Furthermore, its potential as a reaction partner in [3+2] cycloadditions with azomethine ylides and other 1,3-dipoles could open up new avenues for the synthesis of novel heterocyclic compounds.
The exploration of radical additions to the double bond of this compound is another area ripe for investigation. libretexts.orgyoutube.com While ionic additions are more common, radical-mediated processes could offer complementary reactivity and access to unique molecular architectures.
Advanced Computational Modeling for Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.orgrsc.org For this compound, DFT calculations can provide deep insights into the transition states of its various reactions, such as the Michael addition and cycloadditions. researchgate.netrsc.org This understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts.
Future computational studies are expected to move beyond static models to incorporate dynamic effects. rsc.org Molecular dynamics simulations can provide a more realistic picture of the reaction environment, including the role of the solvent and the conformational flexibility of the reactants and catalysts. These advanced models will be particularly valuable for predicting the enantioselectivity of asymmetric reactions, where subtle non-covalent interactions often play a decisive role. rsc.org The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new reactions and applications for this compound.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for Michael additions and cycloadditions. | Transition state geometries, activation energies, and stereoselectivity. researchgate.netrsc.org |
| Molecular Dynamics (MD) | Simulation of reaction dynamics, including solvent effects. | Understanding the role of non-covalent interactions in catalysis. |
Interdisciplinary Research with Material Science
The functional groups present in this compound make it an attractive monomer for the synthesis of novel polymers. Its double bond can participate in chain-growth polymerization, potentially through radical or anionic mechanisms, to create polymers with unique properties. libretexts.orglibretexts.orgyoutube.com The ester functionalities offer sites for post-polymerization modification, allowing for the tuning of the material's properties.
The high reactivity of related methylene malonates in anionic polymerization suggests that this compound could also be a valuable monomer for creating functional polymers under mild conditions. nih.gov Research in this area could lead to the development of new biodegradable polyesters with tailored properties. rsc.org Moreover, the incorporation of this monomer into copolymers could be used to introduce specific functionalities, such as hydrophobicity from the hexyl group, into advanced materials.
The versatility of malonate-containing polymers as metal-chelating agents also opens up possibilities for the use of polymers derived from this compound in environmental remediation or as functional coatings. rsc.org The interdisciplinary collaboration between organic chemists and material scientists will be crucial for unlocking the full potential of this compound in the development of next-generation materials.
Q & A
Q. What are the standard synthetic protocols for preparing dimethyl 2-hexylidenemalonate, and how can purity be ensured?
this compound is typically synthesized via condensation reactions involving malonate esters and alkenyl halides or carbonyl compounds. A general procedure involves refluxing precursors (e.g., hexylidene derivatives) with dimethyl malonate in toluene under nitrogen, followed by purification via flash column chromatography using solvents like methylene chloride . Purity is confirmed by analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). Key factors include inert atmosphere control, stoichiometric ratios, and solvent selection to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
1H and 13C NMR are critical for structural confirmation. For example, 1H NMR peaks at δ 3.7–3.8 ppm (ester methyl groups) and δ 5.2–5.6 ppm (alkenyl protons) confirm the presence of the hexylidene moiety. 13C NMR resolves carbonyl carbons (δ 165–170 ppm) and alkenyl carbons (δ 120–130 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. What safety precautions are essential when handling this compound in the lab?
Refer to safety data sheets (SDS) for malonate derivatives:
- Use personal protective equipment (PPE): gloves, goggles, and lab coats.
- Avoid open flames (flammable liquid; flash point ~76°C) .
- Store in a cool, ventilated area away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using design of experiments (DOE)?
DOE frameworks (e.g., factorial design) systematically test variables:
- Catalyst loading : p-Toluenesulfonic acid (0.5–5 mol%) .
- Temperature : Reflux (~110°C) vs. lower temperatures to control side reactions.
- Solvent polarity : Toluene vs. dioxane for solubility and reaction rate . Kinetic modeling, as demonstrated for dimethyl ether synthesis, can align experimental data with theoretical rate equations to identify optimal parameters .
Q. What mechanistic insights can be gained from studying this compound in cycloaddition or condensation reactions?
The compound’s α,β-unsaturated ester moiety participates in Michael additions or Diels-Alder reactions. Isotopic labeling (e.g., deuterated solvents) and computational studies (DFT calculations) can elucidate transition states and regioselectivity. For example, the electron-deficient alkene may favor nucleophilic attack at the β-position .
Q. How should researchers address contradictions in reported yields or reaction outcomes across studies?
- Reproducibility checks : Verify reagent purity, atmospheric controls, and equipment calibration.
- Statistical analysis : Use t-tests or ANOVA to assess significance of variable effects.
- Data transparency : Report raw NMR integrations and chromatographic conditions, as emphasized in analytical guidelines .
Data Analysis and Reporting
Q. What are best practices for presenting NMR data of this compound in publications?
Include:
- Full spectral assignments : Correlate peaks to specific protons/carbons (e.g., δ 5.4 ppm = alkenyl H).
- Coupling constants : J values for alkene protons (e.g., trans vs. cis geometry).
- Supplementary data : Deposit raw spectra in repositories like PubChem or Electronic Supplementary Information (ESI) .
Q. How can computational tools enhance the interpretation of experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
